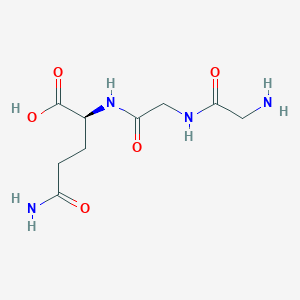

Glycylglycyl-L-glutamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O5/c10-3-7(15)12-4-8(16)13-5(9(17)18)1-2-6(11)14/h5H,1-4,10H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTNELDXWKRIFX-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)CNC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CNC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427107 |

Source

|

| Record name | Glycylglycyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186787-32-6 |

Source

|

| Record name | Glycylglycyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dipeptide Vanguard: A Technical History of Glycyl-L-glutamine's Journey from Benchtop Synthesis to Clinical Application

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Beyond a Simple Dipeptide

Glycyl-L-glutamine (Gly-Gln) stands as a testament to the elegant solutions peptide chemistry can offer to complex biological challenges. At its core, it is a simple dipeptide, composed of two of the most fundamental amino acids. Yet, its history and discovery reveal a compelling narrative of scientific ingenuity, driven by the need to overcome the inherent instability of a crucial, conditionally essential amino acid: L-glutamine. For researchers, scientists, and drug development professionals, the story of Glycyl-L-glutamine is not just a historical account; it is a case study in prodrug development, nutrient stability, and the nuanced exploration of biological activity. This in-depth technical guide will traverse the timeline of Glycyl-L-glutamine's discovery, from its initial chemical synthesis to the elucidation of its biological significance and its eventual application in clinical nutrition and neuroscience.

The Genesis: Overcoming the L-Glutamine Conundrum

The impetus for the development of Glycyl-L-glutamine lies in the biochemical nature of L-glutamine itself. L-glutamine is the most abundant free amino acid in the human body and plays a pivotal role in a myriad of physiological processes, including protein synthesis, acid-base balance, and as a primary fuel source for rapidly dividing cells like enterocytes and lymphocytes.[1][2] However, L-glutamine is notoriously unstable in aqueous solutions, particularly during heat sterilization and prolonged storage, where it can degrade into pyroglutamic acid and ammonia, posing risks in clinical applications such as parenteral nutrition.[3][4] This instability presented a significant hurdle for its inclusion in intravenous feeding solutions, a critical need for patients in catabolic states who exhibit glutamine depletion.[5][6]

The solution to this problem emerged from the field of peptide chemistry: the creation of a stable, soluble dipeptide that could serve as a prodrug, delivering L-glutamine to the body safely and efficiently. Glycyl-L-glutamine, along with L-alanyl-L-glutamine, was developed to meet this need.[5]

A Tale of Two Discoveries: Chemical Synthesis and Biological Revelation

The history of Glycyl-L-glutamine is best understood as a dual narrative: the evolution of its chemical synthesis and the parallel discovery of its biological functions.

The Chemical Chronicle: From Early Methods to Refined Industrial Processes

The synthesis of Glycyl-L-glutamine, while conceptually straightforward, presented practical challenges for early peptide chemists. The primary goal was to form a peptide bond between the carboxyl group of glycine and the amino group of L-glutamine, while protecting other reactive functional groups to prevent unwanted side reactions.

Over the decades, several synthetic strategies have been employed, each with its own set of advantages and disadvantages. Early methods often involved the use of reactive acyl chlorides and protection of the N-terminus of glycine. A notable early approach involved the reaction of chloroacetyl chloride with L-glutamic acid-γ-methyl ester, followed by ammonolysis.[7] However, this method was often plagued by side reactions and purification difficulties.

Subsequent advancements in peptide synthesis led to more controlled and efficient methods. The use of protecting groups for the amino group of glycine became standard practice. Common protecting groups include benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc). The general workflow for these methods is as follows:

-

N-terminal Protection of Glycine: The amino group of glycine is protected to prevent it from reacting with other glycine molecules.

-

Activation of the Carboxyl Group of Protected Glycine: The carboxyl group of the N-protected glycine is activated to facilitate the formation of the peptide bond.

-

Coupling with L-glutamine: The activated, N-protected glycine is reacted with L-glutamine to form the protected dipeptide.

-

Deprotection: The protecting group is removed from the N-terminus to yield Glycyl-L-glutamine.

The following table summarizes some of the key chemical synthesis methods that have been developed for Glycyl-L-glutamine:

| Synthesis Method | Key Reagents and Steps | Advantages | Disadvantages |

| Chloroacetyl Chloride Method | Chloroacetyl chloride, L-glutamic acid-γ-methyl ester, ammonolysis.[7] | Relatively simple starting materials. | Prone to side reactions, difficult purification. |

| Mixed Anhydride Method | N-protected glycine, chloroformate, L-glutamine. | Fast reaction times. | Potential for racemization. |

| Active Ester Method | N-protected glycine, N-Hydroxysuccinimide (HOSU), DCC, L-glutamine, catalytic hydrogenation. | High yields and purity. | Use of hazardous reagents like DCC. |

| Boc-Protection Method | Boc-anhydride, N-Boc-glycine, coupling agent, L-glutamine, trifluoroacetic acid (TFA) for deprotection.[7] | Good yields, well-established methodology. | Requires the use of strong acid for deprotection. |

| Phthaloyl Protection Method | Phthalic anhydride, thionyl chloride, L-glutamine, hydrazine hydrate for deprotection. | Cost-effective protecting group. | Deprotection can sometimes be challenging. |

Experimental Protocol: A Representative Boc-Protected Synthesis of Glycyl-L-glutamine

The following protocol provides a generalized, step-by-step methodology for the synthesis of Glycyl-L-glutamine using the Boc-protection strategy, a common and well-documented approach in peptide chemistry.[7]

Step 1: N-terminal Protection of Glycine

-

Dissolve glycine in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium hydroxide) to adjust the pH.

-

Slowly add Boc-anhydride to the solution while maintaining the pH with the base.

-

Stir the reaction mixture at room temperature for several hours.

-

Acidify the solution and extract the N-Boc-glycine into an organic solvent.

-

Dry and evaporate the solvent to obtain the protected amino acid.

Step 2: Coupling of N-Boc-Glycine and L-Glutamine

-

Dissolve N-Boc-glycine and a coupling agent (e.g., DCC or HBTU) in an appropriate aprotic solvent (e.g., DMF or DCM).

-

Add an activating agent (e.g., HOBt) to suppress side reactions.

-

Add L-glutamine to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Filter off any precipitated byproducts (e.g., DCU if DCC is used).

-

Purify the resulting N-Boc-Glycyl-L-glutamine by chromatography.

Step 3: Deprotection of N-Boc-Glycyl-L-glutamine

-

Dissolve the purified N-Boc-Glycyl-L-glutamine in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[7]

-

Stir the mixture at room temperature for a few hours.

-

Remove the TFA and DCM under reduced pressure.

-

Precipitate the Glycyl-L-glutamine by adding a non-polar solvent (e.g., diethyl ether).

-

Collect the solid product by filtration and dry under vacuum.

Diagram of the Boc-Protected Synthesis Workflow

Caption: Workflow for Boc-protected synthesis of Glycyl-L-glutamine.

The Biological Revelation: More Than Just a Stable Nutrient

The development of Glycyl-L-glutamine for parenteral nutrition was a significant step forward in clinical nutrition.[3][5] Its enhanced stability and solubility addressed the critical limitations of free L-glutamine, allowing for its safe inclusion in intravenous solutions.[3] Early biological studies focused on its metabolism and its efficacy in delivering glutamine to the body. These studies demonstrated that after intravenous infusion, Glycyl-L-glutamine is rapidly hydrolyzed by peptidases in the bloodstream and various organs, releasing free glycine and L-glutamine.[8] The kidneys were identified as a primary site for the clearance of Glycyl-L-glutamine from the plasma.[8]

However, the biological story of Glycyl-L-glutamine extends beyond its role as a simple glutamine prodrug. In the mid-1980s, a pivotal study by Haynes and Smith revealed an unexpected neurotrophic activity of this dipeptide. They reported that Glycyl-L-glutamine could increase the levels of acetylcholinesterase in cultured embryonic rat skeletal muscle.[9] This finding suggested that Glycyl-L-glutamine, or a metabolite thereof, might have a direct role in neuronal maintenance and function.

Subsequent research further explored this neurotrophic potential. A 1985 study published in PNAS investigated the effects of Glycyl-L-glutamine on the denervated superior cervical ganglion of cats in vivo.[9] This research demonstrated that while Glycyl-L-glutamine itself had a limited direct effect, its metabolite, glycyl-L-glutamic acid, exerted a significant neurotrophic effect, helping to maintain levels of acetylcholinesterase and butyrylcholinesterase.[9] This discovery opened up a new avenue of research into the potential therapeutic applications of Glycyl-L-glutamine and its derivatives in neurological disorders.

More recently, research has also explored the impact of Glycyl-L-glutamine on intestinal health. Studies have shown that dietary supplementation with Glycyl-L-glutamine can improve intestinal integrity, reduce inflammatory responses, and positively modulate the gut microbiota in animal models.[2]

Diagram of the Biological Fate and Function of Glycyl-L-glutamine

Sources

- 1. Glutamine - Wikipedia [en.wikipedia.org]

- 2. Dietary glycyl-glutamine supplementation ameliorates intestinal integrity, inflammatory response, and oxidative status in association with the gut microbiota in LPS-challenged piglets - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. Glutamine: An Obligatory Parenteral Nutrition Substrate in Critical Care Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102993271A - Preparation method of glycyl-L-glutamine - Google Patents [patents.google.com]

- 8. Glycylglutamine: metabolism and effects on organ balances of amino acids in postabsorptive and starved subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

An In-Depth Technical Guide to Glycyl-L-glutamine: From Chemical Structure to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-glutamine (Gly-Gln) is a dipeptide composed of the amino acids glycine and L-glutamine.[1] It has garnered significant interest in the scientific and medical communities due to its enhanced stability in aqueous solutions compared to free L-glutamine.[2] This property makes it a superior alternative for glutamine supplementation in various applications, including parenteral nutrition and cell culture media.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of Glycyl-L-glutamine, with a focus on its applications in research and drug development.

Chemical Identity and Physicochemical Properties

Glycyl-L-glutamine is a simple dipeptide with the molecular formula C7H13N3O4 and a molecular weight of 203.20 g/mol .[1] Its chemical structure consists of a glycine residue linked to the N-terminus of an L-glutamine residue via a peptide bond.

Table 1: Physicochemical Properties of Glycyl-L-glutamine

| Property | Value | Reference(s) |

| Molecular Formula | C7H13N3O4 | [1] |

| Molecular Weight | 203.20 g/mol | [1] |

| CAS Number | 13115-71-4 | [1] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 202-203 °C | [4] |

| Water Solubility | 154 g/L (at 20 °C) | [4] |

| Optical Rotation [α]20D | -6.7° (c=10, 2N HCl) | [5] |

| IUPAC Name | (2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid | [1] |

digraph "Glycyl-L-glutamine Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [arrowhead=none];// Atom nodes N1 [label="H₂N", pos="0,0!"]; C1 [label="CH₂", pos="1,0.5!"]; C2 [label="C", pos="2,0!"]; O1 [label="O", pos="2.5,-0.7!"]; N2 [label="NH", pos="2.8,0.8!"]; C3 [label="CH", pos="3.8,0.5!"]; C4 [label="CH₂", pos="4.8,1!"]; C5 [label="CH₂", pos="5.8,0.5!"]; C6 [label="C", pos="6.8,1!"]; O2 [label="O", pos="7.3,1.7!"]; N3 [label="NH₂", pos="7.3,0.3!"]; C7 [label="C", pos="4.3,-0.5!"]; O3 [label="O", pos="4.8,-1.2!"]; O4 [label="OH", pos="3.5,-1!"];

// Bonds N1 -- C1; C1 -- C2; C2 -- O1 [style=double]; C2 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- O2 [style=double]; C6 -- N3; C3 -- C7; C7 -- O3 [style=double]; C7 -- O4; }

Caption: Chemical structure of Glycyl-L-glutamine.

Synthesis of Glycyl-L-glutamine

The synthesis of Glycyl-L-glutamine typically involves the formation of a peptide bond between protected glycine and L-glutamine, followed by deprotection. A common and efficient method utilizes tert-butoxycarbonyl (Boc) as a protecting group for the amino group of glycine.[5]

Experimental Protocol: Synthesis of Glycyl-L-glutamine via Boc-Protection

This protocol outlines a general procedure for the synthesis of Glycyl-L-glutamine.

Caption: General workflow for the synthesis of Glycyl-L-glutamine.

Step 1: N-terminal Protection of Glycine

-

Dissolve glycine and a base (e.g., sodium hydroxide) in an aqueous solution.

-

Cool the solution to 0-5°C.

-

Add a solution of di-tert-butyl dicarbonate (Boc anhydride) in an organic solvent (e.g., tetrahydrofuran) dropwise while maintaining the temperature.[5]

-

Allow the reaction to warm to room temperature and stir for several hours.

-

After the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution to a low pH (e.g., 2-3) with a suitable acid (e.g., HCl) to precipitate the N-Boc-glycine.

-

Collect the precipitate by filtration and dry.

Step 2: Coupling with L-Glutamine

-

Activate the N-Boc-glycine using a suitable coupling agent. A common method is the mixed anhydride method using a chloroformate (e.g., isobutyl chloroformate) in the presence of a base (e.g., N-methylmorpholine) at a low temperature (-15 to -5°C).[5]

-

In a separate vessel, dissolve L-glutamine in an aqueous alkaline solution.

-

Add the activated N-Boc-glycine solution to the L-glutamine solution and stir for several hours, allowing the reaction to proceed to completion.

-

Acidify the reaction mixture to precipitate the N-Boc-Glycyl-L-glutamine.

-

Collect the product by filtration and dry.

Step 3: Deprotection

-

Dissolve the N-Boc-Glycyl-L-glutamine in a suitable solvent (e.g., dichloromethane).

-

Add trifluoroacetic acid (TFA) and stir at room temperature for a few hours to cleave the Boc protecting group.[5]

-

Remove the solvent and excess TFA under reduced pressure to obtain the crude Glycyl-L-glutamine.

Step 4: Purification

-

Purify the crude product by recrystallization from a suitable solvent system, such as water/methanol or water/ethanol, to obtain high-purity Glycyl-L-glutamine.[5]

Analytical Characterization

The identity and purity of synthesized Glycyl-L-glutamine can be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of Glycyl-L-glutamine. A C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile) is typically used. Detection is often performed using UV absorbance at a low wavelength (around 210-220 nm).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the chemical structure of Glycyl-L-glutamine by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.[6]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of Glycyl-L-glutamine and can be used to confirm its identity.[1] Electrospray ionization (ESI) is a commonly used ionization technique for this purpose.

Biological Role and Mechanism of Action

The primary biological significance of Glycyl-L-glutamine lies in its ability to serve as a stable and soluble source of L-glutamine.[2] L-glutamine is a conditionally essential amino acid that plays a crucial role in numerous metabolic processes, including:

-

Energy source for rapidly dividing cells: Enterocytes and immune cells utilize glutamine as a primary fuel source.

-

Nitrogen transport: Glutamine is a major carrier of nitrogen between tissues.

-

Precursor for biosynthesis: It is a precursor for the synthesis of nucleotides, glutathione, and other amino acids.

Free L-glutamine is unstable in aqueous solutions, degrading into pyroglutamic acid and ammonia, the latter of which can be toxic to cells.[7] Glycyl-L-glutamine circumvents this issue by protecting the labile amino group of glutamine within a peptide bond.

Caption: Cellular uptake and metabolism of Glycyl-L-glutamine.

Once administered, Glycyl-L-glutamine is taken up by cells via peptide transporters. Inside the cell, it is hydrolyzed by intracellular peptidases to release free glycine and L-glutamine, which can then be utilized in various metabolic pathways.[7]

Applications in Research and Drug Development

The enhanced stability and solubility of Glycyl-L-glutamine have led to its widespread use in several key areas:

Parenteral Nutrition

In clinical settings, particularly for critically ill patients, providing adequate nutritional support is paramount. L-glutamine becomes a conditionally essential amino acid during periods of metabolic stress.[3] However, its instability has historically limited its inclusion in parenteral nutrition solutions. Glycyl-L-glutamine, being stable to heat sterilization and long-term storage, is an ideal source of glutamine for intravenous administration.[3] Supplementation with Glycyl-L-glutamine in parenteral nutrition has been shown to improve nitrogen balance, maintain intestinal integrity, and support immune function.[8][9][10]

Cell Culture Media Supplementation

L-glutamine is an essential component of most cell culture media, serving as a major energy source and a building block for proteins and nucleic acids.[11] The degradation of free L-glutamine in liquid media can lead to the accumulation of toxic ammonia and a depletion of the essential nutrient, negatively impacting cell growth and viability.[7] The use of Glycyl-L-glutamine as a stable glutamine source in cell culture media ensures a consistent supply of L-glutamine, reduces ammonia buildup, and improves overall cell culture performance and productivity.[2][12]

Conclusion

Glycyl-L-glutamine is a dipeptide of significant importance in both clinical and research settings. Its chemical structure confers enhanced stability and solubility compared to free L-glutamine, making it an invaluable tool for providing this critical amino acid in parenteral nutrition and cell culture applications. A thorough understanding of its chemical properties, synthesis, and biological function is essential for researchers and drug development professionals seeking to optimize nutritional therapies and cell-based assays. The continued exploration of Glycyl-L-glutamine and other stable dipeptides holds promise for further advancements in clinical nutrition and biopharmaceutical production.

References

-

PubChem. Glycyl-L-glutamine. National Center for Biotechnology Information. Available at: [Link].

- Köhler, H., et al. (1989). Availability of glutamine from peptides and acetylglutamine for human tumor-cell cultures. Journal of Cancer Research and Clinical Oncology, 115(2), 159-162.

- CN102993271A - Preparation method of glycyl-L-glutamine - Google Patents.

- Wernerman, J. (2015). Glutamine: An Obligatory Parenteral Nutrition Substrate in Critical Care Therapy.

-

SIELC Technologies. HPLC Methods for analysis of Glutamine. Available at: [Link].

- Heyland, D. K., et al. (2013). Glutamine Supplementation in Parenteral Nutrition and Intensive Care Unit Patients: Are We Throwing the Baby Out With the Bathwater?. Journal of Parenteral and Enteral Nutrition, 37(5_suppl), 5S-10S.

-

Cellculture2 - Altervista. The components of cell culture media: glutamine. Available at: [Link].

-

Oreate AI Blog. Study on the Application and Characteristics of L-Glutamine in Cell Culture. Available at: [Link].

- A.S.P.E.N. Position Paper: Parenteral Nutrition Glutamine Supplementation. (2011). Nutrition in Clinical Practice, 26(4), 479-493.

-

Solubility of Things. L-Glutamine. Available at: [Link].

-

HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Available at: [Link].

- de-Beaux, A. C., et al. (1998).

Sources

- 1. Glycyl-L-glutamine | C7H13N3O4 | CID 123913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glutamine: An Obligatory Parenteral Nutrition Substrate in Critical Care Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. CN102993271A - Preparation method of glycyl-L-glutamine - Google Patents [patents.google.com]

- 6. Glycyl-L-glutamine monohydrate(13115-71-4) 1H NMR spectrum [chemicalbook.com]

- 7. Study on the Application and Characteristics of L-Glutamine in Cell Culture - Oreate AI Blog [oreateai.com]

- 8. Glutamine Supplementation in Parenteral Nutrition and Intensive Care Unit Patients: Are We Throwing the Baby Out With the Bathwater? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glutamine-supplemented total parenteral nutrition reduces blood mononuclear cell interleukin-8 release in severe acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The components of cell culture media: glutamine - Cellculture2 [cellculture2.altervista.org]

- 12. Availability of glutamine from peptides and acetylglutamine for human tumor-cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathways Involving Glycylglycyl-L-glutamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycylglycyl-L-glutamine, a tripeptide composed of two glycine residues and a C-terminal L-glutamine, is not a widely documented metabolite within central biochemical pathways. However, its structure suggests a significant role as a stable, soluble source of its constituent amino acids, particularly the conditionally essential amino acid, L-glutamine. This guide, therefore, presents a comprehensive analysis of the predicted metabolic fate of Glycylglycyl-L-glutamine, from its cellular uptake and enzymatic hydrolysis to the integration of its components into core metabolic and signaling networks. We will delve into the well-established pathways of glycine and glutamine metabolism as the ultimate effectors of Glycylglycyl-L-glutamine's biological activity. Furthermore, this document provides detailed, field-proven experimental protocols for researchers to investigate and validate the metabolic journey and functional consequences of this tripeptide, positioning it as a tool for targeted nutrient delivery in research and potential therapeutic applications.

Introduction: The Rationale for Investigating Glycylglycyl-L-glutamine

While not a prominent natural metabolite, the tripeptide Glycylglycyl-L-glutamine holds considerable interest for researchers and drug development professionals. Its significance lies in its potential as a highly soluble and stable delivery vehicle for L-glutamine. L-glutamine is a critical nutrient for rapidly proliferating cells, including immune cells and cancer cells, but it is notoriously unstable in aqueous solutions, spontaneously degrading into ammonia and pyroglutamic acid.[1][2] This degradation can introduce confounding variables in cell culture experiments and limit its therapeutic utility.[1][2] Dipeptides such as glycyl-L-glutamine have been successfully used to circumvent this issue, offering enhanced stability and efficient delivery of glutamine.[1][2] Glycylglycyl-L-glutamine represents a logical extension of this concept, potentially offering different uptake kinetics and bio-distribution.

This guide provides a foundational understanding of the predicted biochemical journey of Glycylglycyl-L-glutamine, empowering researchers to harness its potential in their experimental systems.

Predicted Metabolic Fate of Glycylglycyl-L-glutamine

The metabolism of Glycylglycyl-L-glutamine can be logically inferred to proceed through three main stages: cellular uptake, enzymatic hydrolysis, and the subsequent metabolism of its constituent amino acids.

Cellular Uptake: Crossing the Membrane

Small peptides, including tripeptides, are known to be transported across the cell membrane by specific carrier systems, such as the peptide transporter (PepT) family.[3][4] This process is an active transport mechanism, often driven by a proton gradient.[3] The uptake of intact tripeptides is generally more efficient than the uptake of free amino acids, which can be a significant advantage in designing cell culture media or therapeutic agents.[4]

The initial step in the metabolism of extracellular Glycylglycyl-L-glutamine is its transport into the cell via these peptide transporters. The efficiency of this uptake can be influenced by the specific transporters expressed on the cell type of interest.

Enzymatic Hydrolysis: The Release of Constituent Amino Acids

Once inside the cell, Glycylglycyl-L-glutamine is predicted to be rapidly hydrolyzed by intracellular peptidases into its constituent amino acids: two molecules of glycine and one molecule of L-glutamine. The presence of ubiquitous cytosolic peptidases ensures the efficient breakdown of the peptide bonds. The dipeptide glycylglutamine is known to be metabolized by splanchnic and peripheral organs, leading to the release of glycine and glutamine.[5] A similar, and likely more rapid, process is expected for Glycylglycyl-L-glutamine.

The key enzymatic steps are:

-

Hydrolysis of the Glycyl-glycine bond: An aminopeptidase would cleave the N-terminal glycine, yielding glycine and the dipeptide Glycyl-L-glutamine.

-

Hydrolysis of the Glycyl-glutamine bond: A dipeptidase would then cleave the remaining peptide bond, releasing the second glycine molecule and L-glutamine.

Alternatively, a tripeptidase could hydrolyze the entire molecule in a single step.

Diagram: Predicted Hydrolysis of Glycylglycyl-L-glutamine

Caption: Predicted enzymatic breakdown of Glycylglycyl-L-glutamine.

Core Biochemical Pathways of the Constituent Amino Acids

The biological effects of Glycylglycyl-L-glutamine are ultimately determined by the roles of glycine and glutamine in cellular metabolism.

The Many Roles of L-Glutamine

L-glutamine is the most abundant amino acid in the human body and plays a central role in a multitude of metabolic and signaling pathways.[6]

-

Energy Production and Anaplerosis: Glutamine is a major respiratory fuel for many cell types. It is converted to glutamate by glutaminase, and then to the TCA cycle intermediate α-ketoglutarate.[7] This process, known as glutaminolysis, is crucial for replenishing the TCA cycle (anaplerosis), especially in rapidly dividing cells.

-

Nucleotide and Amino Acid Synthesis: The nitrogen from glutamine is a key donor for the synthesis of purines, pyrimidines, and other non-essential amino acids.[1][6]

-

Redox Homeostasis: Glutamine is a precursor for the synthesis of glutathione (GSH), the cell's primary antioxidant.[8]

-

Signaling: Glutamine metabolism is tightly linked to key signaling pathways, including the mTOR pathway, which regulates cell growth and proliferation.[9]

Diagram: Key Metabolic Fates of L-Glutamine

Caption: Central roles of L-Glutamine in cellular metabolism.

The Versatility of Glycine

Glycine, the simplest amino acid, is also integral to several key metabolic processes.

-

Protein Synthesis: As a proteinogenic amino acid, glycine is a fundamental building block for proteins, particularly abundant in collagen.

-

One-Carbon Metabolism: Glycine is a key player in the folate cycle, acting as a major source of one-carbon units required for the synthesis of nucleotides (purines) and for methylation reactions.[10]

-

Glutathione Synthesis: Glycine is one of the three amino acids (along with glutamate and cysteine) required for the synthesis of glutathione.[10]

-

Neurotransmission: In the central nervous system, glycine acts as an inhibitory neurotransmitter.

The consumption of glycine is particularly high in rapidly proliferating cancer cells.[11]

Diagram: Central Roles of Glycine in Cellular Metabolism

Caption: Key metabolic pathways involving Glycine.

Experimental Protocols for the Investigation of Glycylglycyl-L-glutamine

To validate the predicted metabolic fate and to characterize the functional effects of Glycylglycyl-L-glutamine, a series of well-controlled experiments are necessary.

Protocol 1: Quantification of Glycylglycyl-L-glutamine and its Metabolites by LC-MS/MS

Objective: To measure the rate of uptake and hydrolysis of Glycylglycyl-L-glutamine in a cellular model.

Methodology:

-

Cell Culture: Plate cells of interest (e.g., a cancer cell line known for high glutamine metabolism) in 6-well plates and grow to ~80% confluency.

-

Starvation: Gently wash the cells with phosphate-buffered saline (PBS) and incubate in a glutamine-free medium for 1-2 hours to deplete intracellular glutamine pools.

-

Treatment: Replace the starvation medium with a medium containing a known concentration of Glycylglycyl-L-glutamine (e.g., 2 mM). Include control wells with equivalent molar concentrations of L-glutamine or glycine.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect both the extracellular medium and the intracellular metabolites.

-

Medium: Aspirate the medium and store at -80°C.

-

Intracellular Metabolites: Rapidly wash the cells with ice-cold PBS and then add 1 mL of ice-cold 80% methanol. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

-

Sample Preparation:

-

Centrifuge the cell lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

Transfer the supernatant (containing the metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a targeted LC-MS/MS method to quantify Glycylglycyl-L-glutamine, glycine, and glutamine. This will involve optimizing the chromatography to separate these polar molecules and tuning the mass spectrometer to specifically detect and fragment each analyte.

-

Use stable isotope-labeled internal standards for each analyte to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the concentration of each analyte in the extracellular medium and intracellularly at each time point.

-

Determine the rate of disappearance of Glycylglycyl-L-glutamine from the medium and the rate of appearance of intracellular glycine and glutamine.

-

Diagram: Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for quantifying Glycylglycyl-L-glutamine metabolism.

Protocol 2: Assessing the Impact on Cellular Proliferation and Viability

Objective: To determine if Glycylglycyl-L-glutamine can effectively substitute for L-glutamine in supporting cell growth.

Methodology:

-

Cell Seeding: Seed cells at a low density in a 96-well plate in a complete medium.

-

Medium Exchange: After 24 hours, replace the medium with a series of experimental media:

-

Control medium (containing standard L-glutamine, e.g., 2 mM).

-

Glutamine-free medium.

-

Glutamine-free medium supplemented with a range of concentrations of Glycylglycyl-L-glutamine (e.g., 0.5, 1, 2, 4 mM).

-

Glutamine-free medium supplemented with equimolar concentrations of L-glutamine.

-

-

Incubation: Culture the cells for a period of time appropriate for observing differences in proliferation (e.g., 48-72 hours).

-

Viability/Proliferation Assay:

-

Use a standard assay such as the MTT, resazurin (AlamarBlue), or a crystal violet assay to quantify cell number/metabolic activity.

-

Read the absorbance or fluorescence according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the results to the control group (standard L-glutamine).

-

Compare the dose-response of Glycylglycyl-L-glutamine to that of L-glutamine in supporting cell proliferation.

-

Data Presentation

The quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Uptake and Hydrolysis of Glycylglycyl-L-glutamine (Example Data)

| Time (min) | Extracellular GGG (µM) | Intracellular GGG (µM) | Intracellular Glycine (µM) | Intracellular Glutamine (µM) |

| 0 | 2000 | < LOD | 150 | 500 |

| 5 | 1850 | 50 | 350 | 650 |

| 15 | 1500 | 25 | 800 | 1200 |

| 30 | 1100 | < LOD | 1500 | 2500 |

| 60 | 600 | < LOD | 2800 | 4500 |

| LOD: Limit of Detection |

Table 2: Effect on Cell Proliferation (Example Data)

| Condition | Concentration (mM) | Relative Proliferation (%) |

| Control (L-Gln) | 2 | 100 ± 5 |

| Glutamine-Free | 0 | 15 ± 3 |

| Glycylglycyl-L-glutamine | 0.5 | 65 ± 6 |

| Glycylglycyl-L-glutamine | 1 | 95 ± 5 |

| Glycylglycyl-L-glutamine | 2 | 102 ± 4 |

Conclusion and Future Directions

Glycylglycyl-L-glutamine represents a promising, yet understudied, molecule for research and potential therapeutic development. Based on established principles of peptide metabolism, it is predicted to serve as an efficient delivery vehicle for glycine and, more critically, for the unstable amino acid L-glutamine. Its primary biochemical involvement is therefore indirect, occurring through the well-characterized and extensive metabolic pathways of its constituent amino acids.

The experimental protocols outlined in this guide provide a robust framework for validating these predictions and for characterizing the specific advantages of using this tripeptide in various biological systems. Future research should focus on comparing the uptake kinetics and metabolic effects of Glycylglycyl-L-glutamine with other glutamine-containing di- and tripeptides, and on exploring its potential in specialized applications such as improving the stability of cell culture media for biopharmaceutical production or as a component of parenteral nutrition formulations.

References

-

Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review. PubMed Central. URL: [Link]

-

Absorption of Amino Acids, Dipeptides, and Tripeptides. YouTube. URL: [Link]

-

Evidence for two different modes of tripeptide disappearance in human intestine. Uptake by peptide carrier systems and hydrolysis by peptide hydrolases. PubMed Central. URL: [Link]

-

Synthesis of glycyl-L-glutamine. Semantic Scholar. URL: [Link]

-

Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. MDPI. URL: [Link]

- Glycyl-Glutamine production method. Google Patents.

-

Study on the Application and Characteristics of L-Glutamine in Cell Culture. Oreate AI Blog. URL: [Link]

-

Glycylglutamine: Metabolism and Effects on Organ Balances of Amino Acids in Postabsorptive and Starved Subjects. PubMed. URL: [Link]

- Preparation method of glycyl-L-glutamine. Google Patents.

-

Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. PubMed Central. URL: [Link]

-

Advances in human glutamine-hydrolyzing synthetases and their therapeutic potential. RSC Publishing. URL: [Link]

-

Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. MDPI. URL: [Link]

-

Glycine, a new regulator of glutamine metabolism in isolated rat-liver cells. PubMed. URL: [Link]

-

Enzymatic hydrolysis of copoly-(N-hydroxyalkyl L-glutamine/gamma-methyl L-glutamate) fibres. PubMed. URL: [Link]

-

EC 3.5.1.44. IUBMB Nomenclature. URL: [Link]

-

Clinical applications of L-glutamine: past, present, and future. PubMed. URL: [Link]

-

The enzymic hydrolysis of glutamine and its spontaneous decomposition in buffer solutions. PubMed Central. URL: [Link]

-

The effects of glycine-glutamine dipeptide replaced l-glutamine on bovine parthenogenetic and IVF embryo development. PubMed. URL: [Link]

-

Glutamine synthesis and hydrolysis. Glutamine is mainly synthesized by... ResearchGate. URL: [Link]

-

New clues about cancer cell metabolism: Smallest amino acid, glycine, implicated in cancer cell proliferation. ScienceDaily. URL: [Link]

-

Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. MDPI. URL: [Link]

-

Untargeted Metabolomics Reveals Dysregulation of Glycine- and Serine-Coupled Metabolic Pathways in an ALDH1L1-Dependent Manner In Vivo. MDPI. URL: [Link]

-

Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation. MDPI. URL: [Link]

Sources

- 1. Study on the Application and Characteristics of L-Glutamine in Cell Culture - Oreate AI Blog [oreateai.com]

- 2. The effects of glycine-glutamine dipeptide replaced l-glutamine on bovine parthenogenetic and IVF embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Evidence for two different modes of tripeptide disappearance in human intestine. Uptake by peptide carrier systems and hydrolysis by peptide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycylglutamine: metabolism and effects on organ balances of amino acids in postabsorptive and starved subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Glycine, a new regulator of glutamine metabolism in isolated rat-liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. sciencedaily.com [sciencedaily.com]

The In Vivo Physiological Landscape of Glycyl-L-glutamine: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rationale for a Stable Glutamine Prodrug

Glutamine, the most abundant free amino acid in the human body, is a critical nutrient for a plethora of physiological processes, including immune function, gut integrity, and nitrogen transport.[1][2] However, its utility in clinical and research settings is hampered by its poor solubility and instability in aqueous solutions, where it degrades into potentially toxic pyroglutamic acid and ammonia.[1][3] To circumvent these limitations, stable dipeptide prodrugs have been developed, with Glycyl-L-glutamine (Gly-Gln) emerging as a key molecule of interest. This guide provides a comprehensive overview of the in vivo physiological role of Glycyl-L-glutamine, offering a technical resource for researchers, scientists, and drug development professionals.

Physicochemical Properties and Advantages of Glycyl-L-glutamine

Glycyl-L-glutamine (N-glycyl-L-glutamine monohydrate; CAS No: 13115-71-4) is a dipeptide formed from glycine and glutamine.[4] Its primary advantage lies in its enhanced stability and solubility compared to free glutamine, making it suitable for inclusion in parenteral and enteral nutrition solutions.[4][5] This stability ensures a longer shelf-life and prevents the formation of harmful degradation products during storage and administration.

In Vivo Metabolism and Pharmacokinetics of Glycyl-L-glutamine

Upon intravenous administration, Glycyl-L-glutamine is rapidly cleared from the plasma, with the kidneys playing a predominant role in its clearance.[6] The dipeptide is hydrolyzed by peptidases present in various tissues and on the cell surface, releasing free glycine and glutamine, which then become available for cellular uptake and metabolism.[6]

A study in human subjects demonstrated that after infusion, arterial concentrations of Glycyl-L-glutamine were similar in postabsorptive and starved states.[6] However, the metabolic fate of the constituent amino acids differed depending on the nutritional state. In postabsorptive individuals, the released glycine and glutamine are largely metabolized by the splanchnic organs.[6] Conversely, in starved subjects, these amino acids are primarily taken up and metabolized by peripheral organs, leading to a selective inhibition of muscle amino acid release.[6]

Table 1: Pharmacokinetic Parameters of Glycyl-L-glutamine in Humans

| Parameter | Value | Reference |

| Primary Organ of Clearance | Kidney | [6] |

| Major Metabolites | Glycine, Glutamine | [6] |

| Metabolic Fate (Postabsorptive) | Splanchnic Organs | [6] |

| Metabolic Fate (Starved) | Peripheral Organs | [6] |

Core Physiological Roles of Glycyl-L-glutamine In Vivo

The physiological effects of Glycyl-L-glutamine are intrinsically linked to the biological functions of its constituent amino acid, L-glutamine. By serving as a stable delivery vehicle for glutamine, Gly-Gln supports a range of critical in vivo processes.

Immune System Modulation

Glutamine is a vital fuel for rapidly dividing immune cells, such as lymphocytes and macrophages, and is essential for their proliferation, cytokine production, and phagocytic activity.[2][7] During periods of metabolic stress, such as critical illness, surgery, or intense exercise, glutamine stores can become depleted, leading to impaired immune function.[7][8]

Supplementation with glutamine, often in the form of dipeptides like Glycyl-L-glutamine, has been shown to enhance immune responses. For instance, in patients with severe acute pancreatitis, Glycyl-L-glutamine-supplemented total parenteral nutrition (TPN) was found to reduce the release of the pro-inflammatory cytokine interleukin-8 (IL-8) from blood mononuclear cells.[9] In vitro studies have also demonstrated that Glycyl-L-glutamine can effectively substitute for free glutamine in supporting lymphocyte proliferation in both healthy individuals and AIDS patients.[5]

Caption: Signaling pathway of Glycyl-L-glutamine in immune modulation.

Gut Health and Integrity

The intestinal tract is a major site of glutamine utilization, where it serves as a primary respiratory fuel for enterocytes and plays a crucial role in maintaining the integrity of the gut barrier.[10][11] Glutamine promotes enterocyte proliferation, regulates the expression of tight junction proteins that control intestinal permeability, and protects intestinal cells from apoptosis and stress.[11]

During catabolic states, intestinal glutamine uptake is often impaired, leading to mucosal atrophy and increased intestinal permeability ("leaky gut"), which can allow for the translocation of bacteria and toxins into the bloodstream, contributing to systemic inflammation and sepsis.[12][13] The provision of glutamine, often through stable dipeptides like Glycyl-L-glutamine, has been shown to preserve gut structure and function.[14] In vitro studies have indicated that glutamine dipeptides can improve the proliferation of enterocytes.[15]

Nitrogen Metabolism and Protein Synthesis

Glutamine is a key transporter of nitrogen between tissues and a precursor for the synthesis of other amino acids, nucleotides, and proteins.[1][2] In catabolic states, there is a significant net efflux of glutamine from skeletal muscle to provide nitrogen and carbon skeletons to other tissues.[7] By providing an exogenous source of glutamine, Glycyl-L-glutamine can help to spare endogenous glutamine stores, reduce muscle protein breakdown, and support overall nitrogen balance.[6]

Experimental Protocols for In Vivo Research

Determination of Glycyl-L-glutamine in Biological Samples

Objective: To quantify the concentration of Glycyl-L-glutamine in plasma or tissue homogenates using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Preparation:

-

Collect blood samples in heparinized tubes and centrifuge at 3000 x g for 15 minutes at 4°C to obtain plasma.

-

For tissue samples, homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Deproteinize plasma or tissue homogenates by adding an equal volume of 10% trichloroacetic acid, vortexing, and centrifuging at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV or fluorescence detector.

-

Column: A reversed-phase C18 column is typically used.[16]

-

Mobile Phase: An isocratic or gradient elution with a buffer such as phosphate buffer and an organic modifier like methanol or acetonitrile. The exact composition should be optimized for the specific column and instrument.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection:

-

UV Detection: If the dipeptide has a chromophore or is derivatized. For underivatized Gly-Gln, detection can be challenging.

-

Pre-column Derivatization: Derivatize the sample with a fluorescent reagent such as o-phthalaldehyde (OPA) for enhanced sensitivity with a fluorescence detector.[16]

-

-

-

Quantification:

-

Prepare a standard curve with known concentrations of Glycyl-L-glutamine.

-

Inject the prepared samples and standards onto the HPLC system.

-

Integrate the peak area corresponding to Glycyl-L-glutamine and calculate the concentration in the samples based on the standard curve.

-

Caption: Experimental workflow for HPLC analysis of Glycyl-L-glutamine.

Assessment of Gut Barrier Function In Vivo

Objective: To evaluate the effect of Glycyl-L-glutamine on intestinal permeability in an animal model.

Methodology:

-

Animal Model: Use a relevant animal model of intestinal injury, such as a lipopolysaccharide (LPS)-induced endotoxemia model in rodents.

-

Treatment Groups:

-

Control group (no treatment)

-

LPS group (treated with LPS to induce gut injury)

-

LPS + Gly-Gln group (treated with LPS and Glycyl-L-glutamine)

-

-

Intestinal Permeability Assay (In Vivo):

-

Administer a non-metabolizable, fluorescently labeled marker, such as fluorescein isothiocyanate-dextran (FITC-dextran), to the animals by oral gavage.

-

After a defined period (e.g., 4 hours), collect blood samples via cardiac puncture.

-

Measure the concentration of FITC-dextran in the plasma using a fluorescence spectrophotometer.

-

An increased concentration of FITC-dextran in the plasma of the LPS group compared to the control group indicates increased intestinal permeability. A lower concentration in the LPS + Gly-Gln group compared to the LPS group would suggest a protective effect of Glycyl-L-glutamine on the gut barrier.

-

-

Histological Analysis:

-

At the end of the experiment, euthanize the animals and collect intestinal tissue samples (e.g., ileum).

-

Fix the tissues in formalin, embed in paraffin, and section for histological staining (e.g., hematoxylin and eosin).

-

Examine the sections under a microscope to assess morphological changes, such as villus height, crypt depth, and signs of inflammation.

-

Conclusion and Future Directions

Glycyl-L-glutamine serves as a safe and effective vehicle for delivering glutamine in vivo, thereby supporting a range of critical physiological functions, particularly in the context of metabolic stress. Its role in modulating the immune system and maintaining gut integrity makes it a valuable component of clinical nutrition and a promising therapeutic agent. Future research should continue to explore the precise molecular mechanisms underlying the beneficial effects of Glycyl-L-glutamine and investigate its potential applications in a broader range of clinical conditions. The development of more targeted delivery systems and combination therapies may further enhance its therapeutic efficacy.

References

-

Wernerman, J. (2015). Glutamine: An Obligatory Parenteral Nutrition Substrate in Critical Care Therapy. Hindawi Publishing Corporation. [Link]

-

Organic Amino Acid Fertilizer. (n.d.). Decoding Glycyl Glutamine's Promise. amino-acid-fertilizer.com. [Link]

-

Abumrad, N. N., & Morse, E. L. (1992). Glycylglutamine: Metabolism and Effects on Organ Balances of Amino Acids in Postabsorptive and Starved Subjects. American Journal of Physiology-Endocrinology and Metabolism, 262(2), E155-E160. [Link]

-

Wischmeyer, P. E. (2014). Glutamine Supplementation in Parenteral Nutrition and Intensive Care Unit Patients: Are We Throwing the Baby Out With the Bathwater? Nutrition in Clinical Practice, 29(4), 433-439. [Link]

-

O'Riordain, M. G., De Beaux, A., & Fearon, K. C. (1996). Glutamine-supplemented total parenteral nutrition reduces blood mononuclear cell interleukin-8 release in severe acute pancreatitis. Nutrition, 12(11-12), 774-777. [Link]

-

Ganapathy, V., & Bhutia, Y. D. (2015). Glutamine Transporters in Mammalian Cells and Their Functions in Physiology and Cancer. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1850(12), 2473-2483. [Link]

-

Bhutia, Y. D., & Ganapathy, V. (2016). Glutamine Transporters in Mammalian Cells and Their Functions in Physiology and Cancer. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1860(10), 2281-2292. [Link]

-

Eck, H. P., & Dröge, W. (1991). Glycyl-glutamine improves in vitro lymphocyte proliferation in AIDS patients. Klinische Wochenschrift, 69(3), 129-133. [Link]

-

Bröer, S., & Bröer, A. (2017). The Glutamine Transporters and Their Role in the Glutamate/GABA-Glutamine Cycle. Neurochemical Research, 42(1), 101-114. [Link]

-

Cruzat, V., Macedo Rogero, M., Noel Keane, K., Curi, R., & Newsholme, P. (2018). Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation. Nutrients, 10(11), 1564. [Link]

-

Yoo, H. C., Yu, Y. C., Sung, Y., & Han, J. M. (2020). Investigating the role of GLUL as a survival factor in cellular adaptation to glutamine depletion via targeted stable isotope resolved metabolomics. Frontiers in Molecular Biosciences, 7, 189. [Link]

-

Coqueiro, A. Y., Raizel, R., & Rogero, M. M. (2019). Glutamine Metabolism and Its Role in Immunity, a Comprehensive Review. Journal of Immunology Research, 2019, 9204263. [Link]

-

Ziegler, T. R. (2001). Glutamine: from basic science to clinical applications. Nutrition, 17(7-8), 619-623. [Link]

-

Wang, J., Chen, L., Li, P., Li, X., Zhou, H., Wang, F., ... & Wu, G. (2017). Alanyl-glutamine but not glycyl-glutamine improved the proliferation of enterocytes as glutamine substitution in vitro. Amino Acids, 49(10), 1737-1747. [Link]

-

Kim, H. (2011). Glutamine as an Immunonutrient. Yonsei Medical Journal, 52(6), 892-897. [Link]

-

DeLauer, T. (2016, October 11). Glutamine: Health Benefits & Muscle Recovery. YouTube. [Link]

-

Newsholme, P. (2001). Glutamine and the immune system. The Proceedings of the Nutrition Society, 60(3), 323-332. [Link]

-

Stehle, P., & Fürst, P. (2015). Glutamine: an obligatory parenteral nutrition substrate in critical care therapy. European Journal of Clinical Nutrition, 69(12), 1273-1280. [Link]

-

Bolt Nutrition. (2023, July 17). How Glutamine Helps with Gut Health & Digestion: A Science-Backed Guide. [Link]

-

Pochini, L., Scalise, M., & Indiveri, C. (2016). Membrane transporters for the special amino acid glutamine: structure/function relationships and relevance to human health. Frontiers in Chemistry, 4, 21. [Link]

-

Scalise, M., Pochini, L., & Indiveri, C. (2017). Glutamine transporters as pharmacological targets: From function to drug design. Current Medicinal Chemistry, 24(21), 2259-2276. [Link]

-

Grant, J. P., & Snyder, P. J. (1988). Use of L-glutamine in total parenteral nutrition. The Journal of Surgical Research, 44(6), 564-570. [Link]

-

Teerlink, T., van Leeuwen, P. A., & Houdijk, A. (1993). Rapid determination of glutamine in biological samples by high-performance liquid chromatography. Clinica Chimica Acta, 218(2), 159-168. [Link]

-

Agilent Technologies. (n.d.). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. [Link]

- Raj, P. (Ed.). (2015). Glutamine in Clinical Nutrition. Springer.

-

Chen, J., & Chen, J. (2021). Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases. International Journal of Molecular Sciences, 22(11), 5576. [Link]

-

Muir, A., Dan, P., & Scholl, F. A. (2020). In-vivo characterization of glutamine metabolism identifies therapeutic targets in clear cell renal cell carcinoma. Cell Metabolism, 32(6), 996-1008. [Link]

-

Dr. Brad Stanfield. (2023, August 4). L-Glutamine for Gut Health, Immunity, Brain & Muscle. YouTube. [Link]

-

Muir, A., Dan, P., & Scholl, F. A. (2020). In vivo characterization of glutamine metabolism identifies therapeutic targets in clear cell renal cell carcinoma. Cell Metabolism, 32(6), 996-1008. [Link]

-

Kim, M. H., & Kim, H. (2017). The Roles of Glutamine in the Intestine and Its Implication in Intestinal Diseases. International Journal of Molecular Sciences, 18(5), 1051. [Link]

-

Performance Lab. (2023, November 24). L-Glutamine for Gut Health: Benefits & Use Guide. [Link]

-

Muir, A., Dan, P., & Scholl, F. A. (2020). In-vivo characterization of glutamine metabolism identifies therapeutic targets in clear cell renal cell carcinoma. bioRxiv. [Link]

-

Sauer, L. A., & Dauchy, R. T. (1988). l-glutamine: a major substrate for tumor cells in vivo?. Cancer Research, 48(11), 3023-3027. [Link]

-

Healthline. (2023, May 30). L-Glutamine for IBS: Benefits, Research, and Side Effects. [Link]

-

Wise, D. R., & Thompson, C. B. (2010). Glutamine and cancer: Cell biology, physiology, and clinical opportunities. The Journal of Clinical Investigation, 120(10), 3365-3372. [Link]

-

Patel, K., & Patel, D. (2016). Determination of L-Glutamine by HPLC : Alternate method to USP method for chromatographic purity and assay. International Journal of Pharmaceutical Sciences and Research, 7(6), 2535-2539. [Link]

-

Wang, Z. J., Vigneron, D. B., & Wilson, D. M. (2022). Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine. Proceedings of the National Academy of Sciences, 119(19), e2119973119. [Link]

-

BioSpectra. (2024). L-GLUTAMINE TESTING METHODS. [Link]

-

Oreate. (2024, January 7). Study on the Application and Characteristics of L-Glutamine in Cell Culture. [Link]

-

Wise, D. R., & Thompson, C. B. (2010). Glutamine and cancer: cell biology, physiology, and clinical opportunities. The Journal of Clinical Investigation, 120(10), 3365-3372. [Link]

-

Wise, D. R., & Thompson, C. B. (2010). Glutamine and cancer: cell biology, physiology, and clinical opportunities. The Journal of Clinical Investigation, 120(10), 3365-3372. [Link]

-

Patterson, B. W., & Wolfe, R. R. (1993). A method for measuring both glutamine and glutamate levels and stable isotopic enrichments. Journal of Mass Spectrometry, 28(4), 433-437. [Link]

-

Myprotein. (2021, July 2). What Is L-Glutamine? Glutamine Benefits & Why You Should Take It. YouTube. [Link]

Sources

- 1. Glutamine: An Obligatory Parenteral Nutrition Substrate in Critical Care Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on the Application and Characteristics of L-Glutamine in Cell Culture - Oreate AI Blog [oreateai.com]

- 4. Decoding Glycyl Glutamine's Promise-organic amino acid fertilizer [hbfuyangbio.com]

- 5. Glycyl-glutamine improves in vitro lymphocyte proliferation in AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycylglutamine: metabolism and effects on organ balances of amino acids in postabsorptive and starved subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutamine and the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutamine: an obligatory parenteral nutrition substrate in critical care therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutamine-supplemented total parenteral nutrition reduces blood mononuclear cell interleukin-8 release in severe acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. boltnutritions.com [boltnutritions.com]

- 11. The Roles of Glutamine in the Intestine and Its Implication in Intestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of L-glutamine in total parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. L-Glutamine for IBS: Benefits, Research, and Side Effects [healthline.com]

- 14. Glutamine: from basic science to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. animalnutr-ansci.faculty.ucdavis.edu [animalnutr-ansci.faculty.ucdavis.edu]

- 16. Rapid determination of glutamine in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Glycyl-L-glutamine vs. L-glutamine

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of cell culture, clinical nutrition, and biopharmaceutical manufacturing, the selection of nutrient supplements is a critical decision that directly influences the validity and success of research and production. While L-glutamine has historically been a cornerstone amino acid for these applications, its inherent instability in aqueous solutions poses considerable challenges. This has catalyzed the development and widespread adoption of dipeptide forms, with Glycyl-L-glutamine being a prominent example. This guide offers an in-depth technical comparison of these two molecules, aiming to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions. We will dissect their fundamental chemical distinctions and the subsequent impact on stability, bioavailability, and ultimately, on experimental and therapeutic outcomes.

The L-glutamine Dilemma: A Foundation of Instability

L-glutamine, a conditionally essential amino acid, is integral to numerous cellular functions, including nucleotide and protein synthesis, and serves as a primary energy substrate for rapidly proliferating cells.[1][2][3] However, its utility is significantly undermined by its poor stability in aqueous media.[1][2][3]

The Chemistry of Degradation

In solution, L-glutamine undergoes a spontaneous, non-enzymatic degradation to form pyroglutamic acid and ammonia.[1][2][3][4][5] This reaction is accelerated by physiological temperatures and pH levels typically maintained in cell culture environments.[1][2]

-

Mechanism: The free amino group of L-glutamine can initiate a nucleophilic attack on its own γ-amide group, resulting in the formation of a cyclic pyroglutamate molecule and the liberation of ammonia.

This degradation process has two significant adverse effects:

-

Depletion of a Vital Nutrient: The concentration of bioavailable L-glutamine diminishes over time, potentially creating nutrient-deficient conditions for cells.[1]

-

Accumulation of Toxic Byproducts: The buildup of ammonia can be cytotoxic, adversely affecting cell growth, viability, and overall function.[1][4][5]

This inherent instability necessitates frequent media replenishment or supplementation with L-glutamine, introducing potential variability and sources of error into experimental and manufacturing workflows.

Glycyl-L-glutamine: A Superior and Stable Alternative

To overcome the stability challenges associated with L-glutamine, dipeptide forms were engineered. Glycyl-L-glutamine, a dipeptide of glycine and L-glutamine, has proven to be a highly effective and stable substitute.[6][7][8]

Enhanced Chemical Stability

The key to Glycyl-L-glutamine's stability is its peptide bond. The N-terminal amino group of glutamine is linked to the carboxyl group of glycine, sterically hindering the intramolecular cyclization that leads to degradation. When present as an amino acid residue in peptides, glutamine is stable.[2]

A comparative analysis of the degradation kinetics of various glutamine-containing dipeptides, including Glycyl-L-glutamine, revealed that all dipeptides are considerably more stable than free L-glutamine.[9] While Glycyl-L-glutamine is highly stable, it has a slightly faster degradation rate than some other dipeptides like L-alanyl-L-glutamine under specific conditions.[9] Nonetheless, its stability is more than adequate for the majority of cell culture and clinical applications, marking a significant improvement over L-glutamine.

Solubility and Bioavailability

Glycyl-L-glutamine demonstrates excellent solubility in aqueous solutions, a crucial characteristic for preparing concentrated stock solutions for cell culture and parenteral nutrition.[6] Following administration, whether in vitro or in vivo, Glycyl-L-glutamine is not directly assimilated by cells. Instead, it is cleaved by peptidases, which are enzymes found on the cell surface and in the bloodstream, to release free L-glutamine and glycine.

This enzymatic cleavage facilitates a controlled and sustained release of L-glutamine, ensuring a consistent supply to the cells and preventing the rapid accumulation of ammonia that can result from high concentrations of free L-glutamine.[1]

Metabolic Fate

The metabolism of intravenously administered Glycyl-L-glutamine has been investigated in human subjects.[10] The kidneys are the primary organs responsible for clearing Glycyl-L-glutamine from the plasma.[10] Infusion of this dipeptide leads to elevated plasma levels of both glycine and glutamine, confirming its effective hydrolysis.[10] The metabolic utilization of these released amino acids is dependent on the individual's physiological state; in a postabsorptive state, the splanchnic organs are the main sites of metabolism, whereas during starvation, peripheral organs, including muscle, play a more prominent role.[10]

Comparative Analysis: Glycyl-L-glutamine vs. L-glutamine

| Feature | L-glutamine | Glycyl-L-glutamine | Rationale for Superiority of Glycyl-L-glutamine |

| Stability in Aqueous Solution | Unstable; degrades into pyroglutamic acid and ammonia.[1][2][3][4][5] | Highly stable.[6] | The peptide bond in Glycyl-L-glutamine prevents the intramolecular cyclization that causes L-glutamine degradation. |

| Solubility | Good.[11] | Excellent.[6] | The dipeptide structure enhances solubility, facilitating the preparation of more concentrated solutions. |

| Bioavailability | High, but degradation can diminish the effective concentration. | High; enzymatic cleavage provides a sustained release of L-glutamine.[1] | The controlled release from the dipeptide ensures a consistent supply of L-glutamine to cells and minimizes the accumulation of toxic byproducts. |

| Metabolism | Directly metabolized by cells. | Hydrolyzed by peptidases into L-glutamine and glycine, which are then metabolized.[10] | The two-step process of hydrolysis followed by metabolism allows for better regulation of L-glutamine availability. |

| Toxicity | Degradation results in the accumulation of cytotoxic ammonia.[1][4][5] | Reduced ammonia accumulation due to enhanced stability. | The stable nature of the dipeptide minimizes the formation of toxic byproducts. |

Experimental Protocols and Methodologies

The selection between L-glutamine and Glycyl-L-glutamine can have a profound impact on experimental results. The following protocols detail important considerations and methods for their application in cell culture.

Preparation of Stock Solutions

Objective: To prepare sterile, concentrated stock solutions for the supplementation of cell culture media.

Materials:

-

L-glutamine powder (cell culture grade)

-

Glycyl-L-glutamine powder (cell culture grade)

-

Cell culture grade water

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile filters (0.22 µm)

-

Pipettes and sterile tips

Protocol for L-glutamine (200 mM Stock Solution):

-

Weigh 2.92 g of L-glutamine powder and transfer it to a 50 mL sterile conical tube.

-

Add approximately 40 mL of cell culture grade water.

-

Gently warm the solution to 37°C and mix until the powder is fully dissolved. Causality: Gentle warming aids in dissolving L-glutamine; however, prolonged exposure to higher temperatures will hasten its degradation.

-

Adjust the final volume to 50 mL with cell culture grade water.

-

Sterilize the solution by passing it through a 0.22 µm filter into a new sterile conical tube.

-

Aliquot the stock solution into smaller, single-use volumes and store at -20°C. Self-validation: Aliquoting prevents repeated freeze-thaw cycles that can degrade L-glutamine.

Protocol for Glycyl-L-glutamine (200 mM Stock Solution):

-

Weigh 4.06 g of Glycyl-L-glutamine powder and transfer it to a 50 mL sterile conical tube.

-

Add approximately 40 mL of cell culture grade water.

-

Mix at room temperature until the powder is completely dissolved.

-

Bring the final volume to 50 mL with cell culture grade water.

-

Sterilize the solution by passing it through a 0.22 µm filter into a new sterile conical tube.

-

Store the stock solution at 2-8°C. Causality: The high stability of Glycyl-L-glutamine permits refrigerated storage, simplifying its handling and use.

Supplementation of Cell Culture Media

Objective: To supplement basal cell culture media with either L-glutamine or Glycyl-L-glutamine to a final working concentration.

Protocol:

-

Thaw a single-use aliquot of 200 mM L-glutamine stock solution or retrieve the Glycyl-L-glutamine stock solution from refrigeration.

-

Aseptically add the calculated volume of the stock solution to the basal medium to achieve the desired final concentration (typically 2-4 mM). For instance, to prepare 500 mL of medium with a final concentration of 2 mM L-glutamine, add 5 mL of the 200 mM stock solution.

-

Mix the supplemented medium thoroughly.

-

For media supplemented with L-glutamine, use it immediately or store it at 2-8°C for no more than one week. Self-validation: The limited stability of L-glutamine in supplemented media necessitates its fresh preparation.

-

For media supplemented with Glycyl-L-glutamine, the stability is significantly greater, allowing for longer storage at 2-8°C, consistent with the stability of the basal medium itself.

Visualization of Key Differences

Degradation Pathway of L-glutamine

Caption: Degradation of L-glutamine in aqueous solution.

Bioavailability and Metabolism Workflow

Caption: Bioavailability and metabolism of Glycyl-L-glutamine.

Conclusion: A Clear Choice for Reproducibility and Reliability

For researchers, scientists, and professionals in drug development, the importance of experimental reproducibility and reliability cannot be overstated. The inherent instability of L-glutamine introduces a significant variable that can compromise the integrity of cell-based assays, biopharmaceutical production, and clinical nutritional formulations. Glycyl-L-glutamine, with its superior stability, excellent solubility, and controlled bioavailability, presents a robust solution to the challenges posed by L-glutamine. By minimizing the accumulation of cytotoxic ammonia and ensuring a consistent supply of this vital amino acid, Glycyl-L-glutamine fosters a more defined and reliable system, ultimately contributing to more accurate and reproducible results. The initial investment in this stabilized dipeptide is significantly offset by the long-term advantages of enhanced experimental control and the increased validity of the generated data.

References

-

Arii, K., Kai, T., & Kokuba, Y. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 107-112. [Link]

-

Capricorn Scientific. (n.d.). Stable Glutamine (L-Alanyl-L-Glutamine Solution), 200 mM. Retrieved from [Link]

-

Roth, E., et al. (1988). Influence of two glutamine-containing dipeptides on growth of mammalian cells. In Vitro Cellular & Developmental Biology, 24(7), 696-698. [Link]

-

Tsen, A., et al. (1999). Metabolism of glycylglutamine in humans. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E844-E850. [Link]

-

Ziegler, T. R., et al. (1992). Safety and metabolic effects of L-glutamine administration in humans. JPEN. Journal of Parenteral and Enteral Nutrition, 16(6 Suppl), 43S-50S. [Link]

Sources

- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 2. L-Glutamine in Cell Culture [sigmaaldrich.com]

- 3. Study on the Application and Characteristics of L-Glutamine in Cell Culture - Oreate AI Blog [oreateai.com]

- 4. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Decoding Glycyl Glutamine's Promise-organic amino acid fertilizer [hbfuyangbio.com]

- 8. Decoding Glycyl Glutamine's Promise-organic amino acid fertilizer [hbfuyangbio.com]

- 9. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glycylglutamine: metabolism and effects on organ balances of amino acids in postabsorptive and starved subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Endogenous Dipeptide Glycyl-L-glutamine: Biosynthesis, Physiological Action, and Analysis

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Directive

Initial inquiries into the endogenous presence of the tripeptide Glycylglycyl-L-glutamine reveal a significant lack of evidence in the current scientific literature. However, these investigations consistently highlight a closely related and physiologically crucial molecule: the dipeptide Glycyl-L-glutamine (Gly-Gln) . This dipeptide is a known endogenous product of neuropeptide processing with well-documented biological activities.

Therefore, this technical guide has been structured to focus on the scientifically validated, endogenously present Glycyl-L-glutamine. We will provide an in-depth exploration of its origins, its multifaceted roles as a neuromodulator, and the rigorous analytical methodologies required for its detection and quantification in biological matrices. This pivot ensures that the content herein is grounded in established research, offering maximum value and scientific integrity to professionals in the field.

The Endogenous Origin of Glycyl-L-glutamine: A Product of Pro-opiomelanocortin (POMC) Processing

Glycyl-L-glutamine (Gly-Gln) is not synthesized de novo but is rather a product of the post-translational processing of a larger precursor protein, pro-opiomelanocortin (POMC).[1] POMC is a remarkable prohormone that gives rise to a diverse array of biologically active peptides, including adrenocorticotropic hormone (ACTH), α-melanocyte-stimulating hormone (α-MSH), and β-endorphin.[1][2] The specific peptides produced are determined by tissue-specific expression of processing enzymes.[3]

The biosynthesis of Gly-Gln is intrinsically linked to the processing of β-endorphin.[4] The full-length β-endorphin(1-31) peptide can undergo further enzymatic cleavage. An endopeptidase cleaves β-endorphin(1-31) at a pair of lysine residues (positions 28 and 29), followed by the action of a carboxypeptidase B-like enzyme.[4] This enzymatic cascade releases the C-terminal dipeptide, which is Glycyl-L-glutamine, corresponding to residues 30-31 of β-endorphin.[5][6] This processing occurs prominently in the brainstem, pituitary, and various peripheral tissues, establishing Gly-Gln as an authentic endogenous neuropeptide and hormone.[7][8]

Physiological Functions & Mechanism of Action

Gly-Gln functions primarily as a neuromodulator, often acting as an endogenous antagonist or functional counter-regulator to the effects of β-endorphin and exogenous opioids like morphine.[5][9] Its physiological significance is most pronounced in the central nervous and cardiovascular systems.

Attenuation of Opioid-Induced Effects

A substantial body of research demonstrates that Gly-Gln selectively counteracts many of the adverse or non-analgesic effects of morphine, without compromising its pain-relieving properties.[10]

-

Respiratory Depression: Central administration of Gly-Gln significantly inhibits morphine-induced respiratory depression, preventing hypercapnia (elevated CO2), hypoxia (low O2), and acidosis.[10][11] This is a critical finding, as respiratory depression is the primary cause of mortality in opioid overdose.

-

Reward, Tolerance, and Dependence: Gly-Gln has been shown to inhibit the rewarding effects of morphine by blocking dopamine efflux in the nucleus accumbens.[12] Furthermore, it attenuates the development of morphine tolerance, dependence, and the severity of withdrawal symptoms.[5]

-

Cardiovascular Effects: The dipeptide inhibits the hypotension (low blood pressure) induced by both β-endorphin and morphine, but does not affect the associated bradycardia (slowed heart rate).[6][13]